2-Ethyl-3-[(propan-2-yl)oxy]pyrazine
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Overview
Description
2-Ethyl-3-[(propan-2-yl)oxy]pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields. This particular compound is characterized by its unique structure, which includes an ethyl group and an isopropyl ether moiety attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-[(propan-2-yl)oxy]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethylpyrazine with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-[(propan-2-yl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
2-Ethyl-3-[(propan-2-yl)oxy]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the flavor and fragrance industry due to its distinctive aroma profile.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-[(propan-2-yl)oxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways.
Comparison with Similar Compounds
- 2-Methyl-3-[(propan-2-yl)oxy]pyrazine
- 2-Ethyl-3-methoxypyrazine
- 2-Ethyl-3-[(butan-2-yl)oxy]pyrazine
Comparison: 2-Ethyl-3-[(propan-2-yl)oxy]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific applications in research and industry.
Properties
CAS No. |
669066-02-8 |
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Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-ethyl-3-propan-2-yloxypyrazine |
InChI |
InChI=1S/C9H14N2O/c1-4-8-9(12-7(2)3)11-6-5-10-8/h5-7H,4H2,1-3H3 |
InChI Key |
SKGKTSOFIODQHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN=C1OC(C)C |
Origin of Product |
United States |
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